Etynodiol (INN), or ethynodiol (BAN) is a steroidal progestin related to norethisterone which was never marketed. While etynodiol is sometimes used as a synonym for etynodiol diacetate, it usually refers to etynodiol diacetate (see [DB00823]), not etynodiol.
Ethynodiol is a Progestin.
Ethynodiol
CAS No.: 1231-93-2
Cat. No.: VC21349067
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1231-93-2 |
---|---|
Molecular Formula | C20H28O2 |
Molecular Weight | 300.4 g/mol |
IUPAC Name | (3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 |
Standard InChI Key | JYILPERKVHXLNF-QMNUTNMBSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O |
SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O |
Canonical SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O |
Appearance | White solid |
Melting Point | Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/ |
Chemical Properties and Structure
Ethynodiol is characterized by the molecular formula C₂₀H₂₈O₂ with a molar mass of 300.442 g·mol⁻¹ . Structurally, it is classified as a 17beta-hydroxy steroid, a 3beta-hydroxy steroid, and a terminal acetylenic compound . The compound features a characteristic steroid nucleus with specific modifications that confer its progestogenic activity.
From a chemical nomenclature perspective, ethynodiol is also known by several systematic names including 3β-Hydroxynorethisterone and 17α-Ethynylestr-4-ene-3β,17β-diol . These alternative designations reflect different aspects of its chemical structure and relationship to other steroid hormones.
The diacetate form, which is the pharmaceutically utilized derivative, involves acetylation of the hydroxyl groups present in the ethynodiol molecule. This modification enhances certain pharmacokinetic properties of the compound, particularly related to oral bioavailability, which is crucial for its contraceptive application.
Biological Activity and Mechanism of Action
Ethynodiol functions primarily as a progestin, exerting its effects through interaction with progesterone receptors. As with other progestins used in contraception, ethynodiol's contraceptive efficacy is based on multiple mechanisms, including inhibition of ovulation, thickening of cervical mucus to impede sperm penetration, and alterations to the endometrial lining that prevent implantation.
When used in combined oral contraceptives, the progestogenic effects of ethynodiol work synergistically with estrogenic components to provide effective contraception. The combination of ethynodiol diacetate with ethinyl estradiol represents a common formulation in oral contraceptive products.
Clinical Applications
Contraceptive Use
The primary clinical application of ethynodiol, specifically in its diacetate form, is as a component in hormonal contraceptives. One notable formulation combines ethynodiol diacetate (1 mg) with ethinyl estradiol (35 micrograms) in a monophasic oral contraceptive . This formulation has been evaluated in clinical trials for both efficacy and safety.
A phase IV trial evaluated this specific combination (marketed as Demulen 1/35) in a large-scale study involving 7,759 patients treated by 983 community-based obstetrician-gynecologists . The study recorded data from 21,440 cycles, equivalent to 1,787 woman-years of use. The results demonstrated a pregnancy rate of 0.7% among users, with most failures (85.7%) occurring within the first three months of use . Many of these failures were attributed to patient non-compliance rather than true medication failure, highlighting the importance of proper patient education regarding correct use of oral contraceptives.
Formulations
The pharmaceutical preparations containing ethynodiol diacetate are typically formulated as oral tablets for daily administration. These formulations are designed to provide consistent hormone levels throughout the menstrual cycle when taken as directed.
Commercial formulations have included products such as Demulen 1/35, which contains 1 mg of ethynodiol diacetate combined with 35 micrograms of ethinyl estradiol . Other formulations mentioned in the literature include Ovulen 50, which contains 1 mg of ethynodiol diacetate plus 50 micrograms of ethinyl estradiol .
Pharmacokinetics
Distribution
The distribution pattern of ethynodiol following absorption has been studied using radiometric methods and whole body autoradiography in animal models. Research using female rats and mice demonstrated that after oral administration, the compound is rapidly absorbed from the digestive tract and distributed to various tissues at different concentrations .
Notably, studies found that levels of the compound in liver and kidney exceeded those in plasma, indicating preferential distribution to these organs . The research also examined distribution in pregnant mice, finding that fetal exposure to the compound was "virtually nil" under the study conditions .
Metabolism
Ethynodiol diacetate undergoes extensive metabolism following absorption. Studies have documented that the compound is metabolized to more polar products and their conjugates . One significant metabolic pathway involves conversion to norethisterone, which serves as a measurable metabolite in pharmacokinetic studies.
The metabolic fate of ethynodiol appears to be influenced by co-administration with estrogens. Research has indicated that the pharmacokinetic behavior of ethynodiol given with ethinyl estradiol differs slightly from that observed without estrogen co-administration, possibly due to estrogen effects on metabolic pathways .
Excretion
Excretion studies using radioactively labeled ethynodiol have provided insights into the elimination pathways of the compound. Animal studies demonstrated that approximately 75% of the administered dose was excreted in feces (largely via biliary excretion) and more than 20% in urine within 72 hours after administration .
The elimination pattern following peak plasma levels shows a biphasic decline, with mean terminal elimination half-lives ranging from 4 to 6.9 hours . This relatively short half-life necessitates daily dosing regimens for contraceptive efficacy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume